molecular formula C12H17ClN2O2 B8320661 2-Chloro-6-dimethylamino-isonicotinic acid tert-butyl ester

2-Chloro-6-dimethylamino-isonicotinic acid tert-butyl ester

Cat. No. B8320661
M. Wt: 256.73 g/mol
InChI Key: KBGMGQLXCDFJCF-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A red to brown solution of 2,6-dichloro-isonicotinic acid tert.-butyl ester (1.49 g, 6.0 mmol) in 2 M dimethylamine in THF (20 mL) is stirred at 65° C. for 2 h, then at 80° C. for 2 h and finally at 110° C. for 12 h in an autoclave. The mixture is concentrated to give crude 2-chloro-6-dimethylamino-isonicotinic acid tert-butyl ester (2.0 g) as a brown residue; LC-MS: tR=1.08 min; [M+H]+=257.32; 1H NMR (D6-DMSO): δ 1.54 (s, 9H), 3.06 (s, 6H), 6.85 (s, 1H), 6.92 (s, 1H).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11](Cl)[N:10]=[C:9]([Cl:14])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:16][NH:17][CH3:18]>C1COCC1>[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11]([N:17]([CH3:18])[CH3:16])[N:10]=[C:9]([Cl:14])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)Cl)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
finally at 110° C. for 12 h in an autoclave
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)N(C)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.